1-Naphthylamine, 1,2,3,4-tetrahydro-5,8-dimethoxy-, hydrochloride, hemihydrate
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Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-5,8-dimethoxy-, hydrochloride, hemihydrate is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure and properties, which make it valuable in synthetic chemistry, biological research, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-5,8-dimethoxy-, hydrochloride, hemihydrate typically involves the reduction of 1-naphthylamine derivatives. One common method is the catalytic hydrogenation of 1-naphthylamine in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under controlled conditions of temperature and pressure to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid, followed by crystallization to isolate the hemihydrate form.
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-5,8-dimethoxy-, hydrochloride, hemihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be further reduced to form fully saturated amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic reagents such as nitric acid for nitration and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Fully saturated amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-5,8-dimethoxy-, hydrochloride, hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a building block for various chemical compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-5,8-dimethoxy-, hydrochloride, hemihydrate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: A parent compound with similar structural features but lacking the tetrahydro and dimethoxy groups.
2-Naphthylamine: Another isomer with different chemical properties and applications.
5,6,7,8-Tetrahydro-1-naphthylamine: A related compound with a different substitution pattern on the naphthalene ring.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-5,8-dimethoxy-, hydrochloride, hemihydrate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tetrahydro and dimethoxy groups enhances its reactivity and makes it suitable for specialized applications in synthetic chemistry and biological research.
Properties
CAS No. |
64037-80-5 |
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Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)azanium;chloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-10-6-7-11(15-2)12-8(10)4-3-5-9(12)13;/h6-7,9H,3-5,13H2,1-2H3;1H |
InChI Key |
ZTRZIVJXSXQHRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCC(C2=C(C=C1)OC)[NH3+].[Cl-] |
Origin of Product |
United States |
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